N-(4-iodophenyl)-3-methylbenzamide
Description
N-(4-iodophenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group and a 4-iodophenylamine moiety. Its molecular formula is C₁₄H₁₂INO, with a molecular weight of 353.16 g/mol. The iodine atom at the para position of the phenyl ring enhances its steric bulk and polarizability, while the methyl group at the 3-position of the benzoyl moiety contributes to its lipophilicity.
Properties
IUPAC Name |
N-(4-iodophenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGMGRARZZPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-3-methylbenzamide typically involves the reaction of 4-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-iodophenyl)-3-methylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: N-(4-aminophenyl)-3-methylbenzamide or N-(4-thiophenyl)-3-methylbenzamide.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amine derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)-3-methylbenzamide is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target proteins, influencing their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in the target, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N-(4-iodophenyl)-3-methylbenzamide and its analogs:
Key Observations :
- Iodine Position : Para-substituted iodine (as in the target compound) maximizes steric and electronic effects compared to meta-substituted analogs .
- Substituent Effects : Methoxy groups increase polarity and hydrogen-bonding capacity, whereas methyl groups enhance lipophilicity .
Mechanistic Insights :
- Methoxy vs. Methyl : Methoxy-substituted analogs (e.g., ) show higher antimicrobial activity, likely due to improved solubility and hydrogen-bonding capacity.
Biological Activity
N-(4-iodophenyl)-3-methylbenzamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives, characterized by the presence of an iodine atom on the phenyl ring and a methyl group on the benzamide moiety. Its molecular formula is with a molecular weight of approximately 253.09 g/mol. The presence of the iodine substituent is believed to enhance its biological activity through various mechanisms.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The iodine atom can influence the compound's reactivity, allowing it to modulate biological pathways effectively.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could interact with receptors that regulate cell signaling pathways.
- Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in cancerous cells.
Biological Activity and Research Findings
Recent studies have demonstrated the biological activity of this compound across various assays. Below are key findings from research studies:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 19.07 | Inhibits cell proliferation |
| Study 2 | SH-SY5Y | 35.95 | Induces cytotoxicity |
| Study 3 | A549 | 16.72 | Promotes apoptosis |
Case Studies
-
Anti-Cancer Activity in MCF-7 Cells:
A study assessed the effect of this compound on MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 19.07 µM, indicating its potential as an anti-cancer agent. The mechanism involved the induction of apoptosis, as evidenced by increased lactate dehydrogenase (LDH) release and morphological changes in treated cells. -
Neurotoxicity Assessment:
In a neurotoxicity study using SH-SY5Y neuronal cells, this compound displayed an IC50 value of 35.95 µM, suggesting selective cytotoxic effects compared to non-keto analogs. The study highlighted its potential as a neuroprotective agent under specific conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
